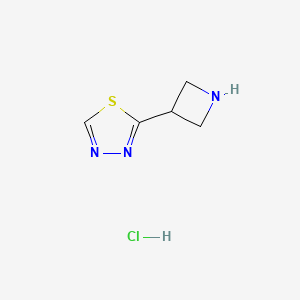
2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential as a cancer therapy. This compound works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation.
Scientific Research Applications
Enantioselective Synthesis Applications
One study involves the enantioselective synthesis of piperidines, which are significant in medicinal chemistry. For example, the synthesis process described by Calvez, Chiaroni, and Langlois (1998) involves the preparation of N-methoxy-N-methylamide derivatives, leading to compounds with potential activity as pharmaceutical intermediates (Calvez, Chiaroni, & Langlois, 1998).
Diagnostic Probes and Therapeutic Agents
Research on the fluorescence enhancement of lanthanide ions by specific compounds suggests applications in developing diagnostic probes. Faridbod et al. (2009) demonstrated that glibenclamide can enhance the intrinsic fluorescence intensity of erbium (Er), indicating potential use in sensitive fluorimetric probes for biochemical analysis (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Synthesis of Piperidines and Other Heterocycles
Another study by Miao et al. (2015) on the one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed C–N and intramolecular C–O couplings showcases innovative methods in organic synthesis, potentially relevant to the synthesis pathways involving 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide (Miao, Shi, He, Tong, Jiang, & Han, 2015).
Organic Synthesis and Material Science
The work by Kara, Sagdinc, and Karadayı (2013) on the experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, a compound with structural similarities, suggests potential applications in material science and as precursors for more complex molecular assemblies (Kara, Sagdinc, & Karadayı, 2013).
properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVGJCDDOAHKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)
![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)


![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)
![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)




![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)